molecular formula C9H10N2 B6233550 2-(pyridin-3-yl)butanenitrile CAS No. 41668-41-1

2-(pyridin-3-yl)butanenitrile

Cat. No. B6233550
CAS RN: 41668-41-1
M. Wt: 146.2
InChI Key:
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Description

“2-(pyridin-3-yl)butanenitrile” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but has one CH group replaced by nitrogen . The compound also contains a nitrile group (-CN), making it a derivative of butanenitrile .


Synthesis Analysis

The synthesis of “2-(pyridin-3-yl)butanenitrile” and its derivatives often involves multicomponent condensation reactions . For instance, a study reported the synthesis of a series of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “2-(pyridin-3-yl)butanenitrile” is characterized by the presence of a pyridine ring and a nitrile group. The structures of the compounds were confirmed by spectral and CHN analysis .


Chemical Reactions Analysis

The chemical reactions involving “2-(pyridin-3-yl)butanenitrile” are typically condensation reactions. These reactions are used to synthesize novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyridine compounds, such as 2-(pyridin-3-yl)butanenitrile, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Antitumor, Analgesic, Anti-inflammatory, Antioxidant, Anti-Alzheimer’s, Anti-ulcer, and Antidiabetic Properties

In addition to antimicrobial and antiviral activities, pyridine compounds have been recognized for their antitumor , analgesic , anti-inflammatory , antioxidant , anti-Alzheimer’s , anti-ulcer , and antidiabetic properties . These therapeutic properties are improved when the pyridine compound also contains a heterocycle .

Synthesis of Aromatic Ketones

2-(pyridin-3-yl)butanenitrile can be used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones . This is achieved through a copper-catalyzed synthesis from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Antifungal Activity

2-(pyridin-3-yl)butanenitrile has shown excellent antifungal activity against fungal pathogens . This makes it a potent molecule for further investigation against multidrug-resistance Candida sp .

Pharmaceutical Intermediates

Aromatic ketones, such as those synthesized from 2-(pyridin-3-yl)butanenitrile, are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years .

Improving Water Solubility

An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity . This property can be beneficial in the development of new drugs and therapeutic compounds .

Future Directions

The future directions for “2-(pyridin-3-yl)butanenitrile” and its derivatives could involve further exploration of their biological activities. For instance, a study suggested that certain derivatives might have potential anti-fibrotic effects . Another study suggested the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)butanenitrile involves the reaction of pyridine-3-carbaldehyde with butanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Butanenitrile" ], "Reaction": [ "Step 1: Add pyridine-3-carbaldehyde and butanenitrile in a suitable solvent such as ethanol.", "Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as zinc chloride.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

41668-41-1

Product Name

2-(pyridin-3-yl)butanenitrile

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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